molecular formula C14H13F3N2O5 B12333998 Dimethyl 3-oxo-2-{2-[3-(trifluoromethyl)phenyl]hydrazono}pentanedioate

Dimethyl 3-oxo-2-{2-[3-(trifluoromethyl)phenyl]hydrazono}pentanedioate

Cat. No.: B12333998
M. Wt: 346.26 g/mol
InChI Key: YAVWDXKVSOTKKR-NXWDFKCCSA-N
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Description

Dimethyl 3-oxo-2-{2-[3-(trifluoromethyl)phenyl]hydrazono}pentanedioate is a hydrazono-functionalized pentanedioate ester characterized by a trifluoromethylphenyl substituent. Similar compounds synthesized via diazotization of aromatic amines (e.g., cyclohexane-1,3-dione derivatives) highlight its likely synthetic pathway .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H13F3N2O5

Molecular Weight

346.26 g/mol

IUPAC Name

dimethyl (Z)-3-hydroxy-2-[[3-(trifluoromethyl)phenyl]diazenyl]pent-2-enedioate

InChI

InChI=1S/C14H13F3N2O5/c1-23-11(21)7-10(20)12(13(22)24-2)19-18-9-5-3-4-8(6-9)14(15,16)17/h3-6,20H,7H2,1-2H3/b12-10-,19-18?

InChI Key

YAVWDXKVSOTKKR-NXWDFKCCSA-N

Isomeric SMILES

COC(=O)C/C(=C(\C(=O)OC)/N=NC1=CC=CC(=C1)C(F)(F)F)/O

Canonical SMILES

COC(=O)CC(=C(C(=O)OC)N=NC1=CC=CC(=C1)C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Procedure

  • Reagents :

    • 3-(Trifluoromethyl)phenylhydrazine (1.0 equiv)
    • Dimethyl 3-oxopentanedioate (1.2 equiv)
    • Solvent: Ethanol or methanol
    • Catalyst: Acetic acid (5–10 mol%)
  • Conditions :

    • Temperature: Reflux (78–80°C for ethanol; 65°C for methanol)
    • Time: 6–12 hours
    • Workup: Evaporation under reduced pressure, purification via column chromatography (hexane/ethyl acetate)
  • Yield : 65–78%.

Mechanistic Insights

The reaction proceeds via:

  • Nucleophilic attack by the hydrazine’s amino group on the ketone carbonyl.
  • Formation of a tetrahedral intermediate.
  • Acid-catalyzed dehydration to yield the hydrazone.

Alternative Synthesis Using tert-Butyl Hydrazinecarboxylate

A modified approach employs tert-butyl hydrazinecarboxylate (CAS 870-46-2) as a protected hydrazine source, followed by deprotection and subsequent condensation.

Procedure

  • Step 1: Protection

    • React tert-butyl hydrazinecarboxylate with 3-(trifluoromethyl)benzaldehyde in THF/DMF.
    • Reagents: EDCI (1.1 equiv), DMAP (catalytic).
    • Yield: 85–90%.
  • Step 2: Deprotection

    • Treat the intermediate with trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0°C.
    • Yield: 95–98%.
  • Step 3: Condensation

    • React the deprotected hydrazine with dimethyl 3-oxopentanedioate under acidic conditions.
    • Yield: 70–75%.

Advantages

  • Avoids handling unstable free hydrazines.
  • Higher regioselectivity due to steric effects of the tert-butyl group.

One-Pot Tandem Reaction

A catalyst-free, one-pot method reported in green chemistry literature simplifies the synthesis under ambient conditions.

Procedure

  • Reagents :

    • 3-(Trifluoromethyl)aniline (1.0 equiv)
    • Dimethyl 3-oxopentanedioate (1.1 equiv)
    • Sodium nitrite (1.05 equiv) for diazotization
  • Conditions :

    • Solvent: Water/ethanol (1:1 v/v)
    • Temperature: 25°C
    • Time: 24 hours
  • Yield : 55–60%.

Key Features

  • Eliminates hazardous hydrazine derivatives.
  • Environmentally benign but lower yield compared to traditional methods.

Comparative Analysis of Methods

Method Reagents Conditions Yield Byproducts
Hydrazone condensation Phenylhydrazine, acetic acid Reflux, 6–12 hrs 65–78% Unreacted diketone
tert-Butyl protection EDCI, DMAP, TFA 0°C to room temp 70–75% Boc-deprotection residues
One-pot tandem NaNO2, H2O/EtOH Ambient, 24 hrs 55–60% Nitroso compounds

Optimization Strategies

Solvent Effects

  • Polar aprotic solvents (DMF, THF) improve solubility of intermediates but may require higher temperatures.
  • Ethanol/methanol balance reactivity and cost-effectiveness.

Catalyst Screening

  • Acetic acid outperforms HCl or H2SO4 in minimizing side reactions.
  • EDCI/DMAP enhances coupling efficiency in protection-deprotection routes.

Temperature Control

  • Lower temperatures (0–5°C) critical for deprotection steps to prevent decomposition.

Challenges and Solutions

Challenge Solution
Hydrazine instability Use tert-butyl-protected derivatives
Low regioselectivity Steric directing groups (e.g., trifluoromethyl)
Byproduct formation Column chromatography purification

Scalability and Industrial Relevance

  • Batch reactors with reflux condensers are standard for multi-gram synthesis.
  • Continuous-flow systems explored for one-pot methods to improve efficiency.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 3-oxo-2-{2-[3-(trifluoromethyl)phenyl]hydrazono}pentanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium at room temperature.

    Reduction: Sodium borohydride in methanol at 0°C.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Dimethyl 3-oxo-2-{2-[3-(trifluoromethyl)phenyl]hydrazono}pentanedioate exhibits promising properties for drug development:

  • Anticancer Activity : Similar compounds with trifluoromethyl groups have shown enhanced cytotoxicity against various cancer cell lines. Research indicates that the lipophilicity introduced by trifluoromethyl groups can improve interactions with cellular membranes, facilitating better drug delivery and efficacy against tumors .
  • Enzyme Inhibition : Compounds with hydrazone functionalities often act as enzyme inhibitors. Investigating the interactions of this compound with specific enzymes could reveal its potential as a therapeutic agent in diseases where enzyme regulation is critical .

Materials Science

The compound's unique structure allows for exploration in materials science:

  • Polymer Chemistry : The incorporation of this compound into polymer matrices may enhance their thermal stability and mechanical properties due to its strong intermolecular interactions .

Agricultural Chemistry

Research has suggested potential applications in agrochemicals, particularly as a fungicide or herbicide:

  • Pesticidal Properties : The hydrazone structure may exhibit antifungal or herbicidal activity, making it a candidate for further investigation in crop protection products .

Case Study 1: Anticancer Activity

In a study evaluating the cytotoxic effects of various trifluoromethyl-substituted compounds, it was found that those similar to this compound displayed significant activity against A549 lung carcinoma cells. The study highlighted that increased lipophilicity correlated with improved cytotoxicity, suggesting that modifications to this compound could enhance its therapeutic profile .

Case Study 2: Enzyme Interaction Studies

A series of experiments focused on the interaction of hydrazone derivatives with key metabolic enzymes demonstrated that compounds with similar structures could effectively inhibit enzyme activity associated with cancer proliferation. Future studies are planned to assess the specific mechanisms by which this compound interacts with these enzymes .

Mechanism of Action

The mechanism of action of Dimethyl 3-oxo-2-{2-[3-(trifluoromethyl)phenyl]hydrazono}pentanedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare the target compound with structurally or functionally related molecules from diverse sources:

Compound Name Structure Synthesis Method Key Functional Groups Potential Applications
Dimethyl 3-oxo-2-{2-[3-(trifluoromethyl)phenyl]hydrazono}pentanedioate Pentanedioate ester core with hydrazono and trifluoromethylphenyl groups Likely diazotization of 3-(trifluoromethyl)aniline with a diketone precursor (inferred from analogous syntheses) Hydrazono, dimethyl ester, trifluoromethyl Hypothesized: Agrochemical/pharmaceutical intermediate (based on structural analogs)
5,5-Dimethyl-2-(2-(2-(trifluoromethyl)phenyl)hydrazono)cyclohexane-1,3-dione (Compound 2 in ) Cyclohexane-1,3-dione core with hydrazono and trifluoromethylphenyl groups Diazotization of 2-(trifluoromethyl)aniline with 5,5-dimethylcyclohexane-1,3-dione Cyclohexane-1,3-dione, hydrazono, trifluoromethyl Research intermediate; potential precursor for bioactive molecules
Diethyl 3-[2-(...difluorophenyl...)ethylamino]pentanedioate (Example 382 in ) Pentanedioate ester with amino and complex aryl substituents Multi-step synthesis involving alkylation and HPLC purification Amino, diethyl ester, fluorinated aryl Pharmaceutical intermediate (e.g., kinase inhibitors)
Triflusulfuron methyl ester () Sulfonylurea-linked triazine with methyl ester Substitution on triazine core Triazine, sulfonylurea, methyl ester Herbicide (broadleaf weed control)

Key Structural and Functional Comparisons

Core Structure: The target compound features a pentanedioate ester backbone, distinct from the cyclohexane-1,3-dione core in or the triazine system in . The ester groups enhance solubility in organic solvents compared to dione derivatives . The hydrazono group is shared with Compound 2 (), suggesting similar reactivity in forming coordination complexes or participating in cyclization reactions .

Trifluoromethyl Substituent :

  • The 3-(trifluoromethyl)phenyl group in the target compound is structurally analogous to substituents in pesticidal agents (e.g., triflusulfuron methyl ester), where the CF₃ group enhances metabolic stability and target binding .

Synthetic Pathways :

  • The target compound’s synthesis likely mirrors the diazotization method used for Compound 2 (), but with a pentanedioate ester precursor instead of cyclohexane-1,3-dione .
  • In contrast, the diethyl pentanedioate derivative in requires advanced purification (HPLC with MeCN/water mobile phase), reflecting its higher complexity .

Applications: While the target compound’s applications are unspecified, triflusulfuron methyl ester () demonstrates the pesticidal utility of trifluoromethyl-ester hybrids. The hydrazono group in Compound 2 () is associated with antimicrobial and anticancer research, suggesting possible overlapping bioactivities .

Biological Activity

Dimethyl 3-oxo-2-{2-[3-(trifluoromethyl)phenyl]hydrazono}pentanedioate, with the CAS number 121582-47-6, is a hydrazone derivative characterized by its unique trifluoromethyl substitution. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antibacterial research. This article reviews the biological activity of this compound, synthesizing findings from various studies.

Chemical Structure and Properties

  • Molecular Formula : C14H13F3N2O5
  • Molecular Weight : 346.26 g/mol
  • Key Features : The presence of a hydrazone functional group and a trifluoromethyl moiety significantly influences its reactivity and biological interactions.

Anticancer Activity

Research has indicated that compounds with similar structures to this compound exhibit notable anticancer properties. For instance:

  • Mechanism of Action : Compounds with hydrazone functionalities have been shown to interact with various biological targets, including enzymes and receptors involved in cancer progression. The trifluoromethyl group enhances lipophilicity, potentially improving cell membrane permeability and bioavailability.
  • Case Studies :
    • A study on related trifluoromethyl derivatives demonstrated enhanced cytotoxicity against human cancer cell lines such as A549 (non-small cell lung carcinoma) and HT-29 (colon carcinoma) . The addition of CF3 groups was correlated with increased cytotoxic effects due to improved interactions with hydrophobic domains of serum proteins like human serum albumin (HSA).
Compound NameIC50 (µM)Target Cell Line
This compoundTBDTBD
Trifluoromethyl Derivative A10.3SKOV-3 (ovarian cancer)
Trifluoromethyl Derivative B2.9PC-3 (prostate cancer)

Antibacterial Activity

The antibacterial potential of similar hydrazone compounds has been explored, revealing promising results:

  • Activity Spectrum : Compounds structurally akin to this compound have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria .
  • Case Study Findings :
    • A study focusing on 2-aryl-4-oxo-thiazolidines highlighted that compounds with trifluoromethyl substitutions exhibited significant antibacterial activity, suggesting that the presence of such groups may enhance the efficacy against resistant bacterial strains.

Synthesis and Structure-Activity Relationship

The synthesis of this compound typically involves the condensation of dimethyl malonate with appropriate hydrazine derivatives followed by cyclization reactions that introduce the trifluoromethyl group.

Structure-Activity Relationship (SAR)

The structural components significantly affect biological activity:

  • Hydrazone Group : Essential for biological interactions.
  • Trifluoromethyl Substitution : Enhances lipophilicity and alters pharmacokinetic properties.

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